molecular formula C20H22ClN5O3S B2708742 7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872695-75-5

7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2708742
CAS RN: 872695-75-5
M. Wt: 447.94
InChI Key: RTTCFYWXCUYDMP-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines and their derivatives often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be diverse, depending on the substituents present on the ring. The presence of a thio group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Scientific Research Applications

Molecular Structure and Properties

The compound's crystalline structure and molecular properties have been a subject of research. For instance, a related compound, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, shows interesting properties due to its planar fused-ring system. These properties are significant in understanding the compound's interactions at a molecular level (Low et al., 2004).

Synthetic Approaches

Researchers have explored various synthetic methods for similar compounds. For example, cyclocondensation processes have been used to create derivatives, demonstrating the flexibility in synthesizing these types of compounds for varied applications (Karimian et al., 2017).

Potential Biological Activities

Some derivatives of pyrimidine-based compounds have been investigated for their biological activities, such as anti-inflammatory and analgesic properties. This research is vital for understanding the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Photophysical Applications

Derivatives of pyrimidine have been explored for their photophysical properties, which can be useful in developing pH sensors and other technological applications (Yan et al., 2017).

Synthetic Transformation Processes

The compound's class has been used in synthetic transformations to create other chemical entities, which showcases its utility in synthetic organic chemistry and the development of new compounds with potential applications (Kinoshita et al., 1989).

Regioselective Amination

Research into regioselective amination of condensed pyrimidines, such as 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, shows the potential for creating various derivatives with specific properties and applications (Gulevskaya et al., 1994).

Mechanism of Action

While the specific mechanism of action for this compound is not known, pyrimidines often exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research could focus on exploring the biological activity of this compound, particularly its potential anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

7-(2-chlorophenyl)-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-24-17-15(19(27)25(2)20(24)28)18(30-12-9-26-7-10-29-11-8-26)23-16(22-17)13-5-3-4-6-14(13)21/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTCFYWXCUYDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCCN4CCOCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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